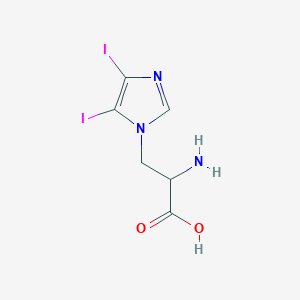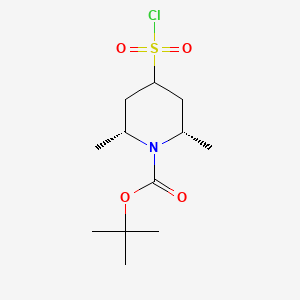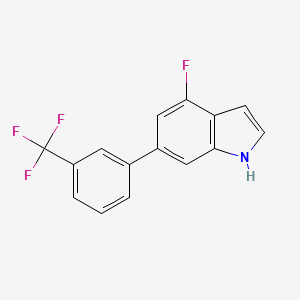
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid is a unique compound that features an imidazole ring substituted with two iodine atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of iodine atoms in the imidazole ring can impart unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid typically involves the iodination of an imidazole precursor followed by the introduction of the amino and propanoic acid groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the imidazole ring. The reaction conditions often require a controlled temperature and pH to ensure selective iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the iodine atoms, potentially leading to deiodinated products.
Substitution: The iodine atoms in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Imines or other oxidized derivatives.
Reduction: Deiodinated imidazole derivatives.
Substitution: Imidazole derivatives with various functional groups replacing the iodine atoms.
Applications De Recherche Scientifique
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be used for imaging and therapeutic purposes.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can facilitate its binding to certain enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to interact with nucleophilic sites in biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-Amino-3-(4-iodo-1H-imidazol-1-yl)propanoic acid
- 2-Amino-3-(5-iodo-1H-imidazol-1-yl)propanoic acid
- 2-Amino-3-(1H-imidazol-1-yl)propanoic acid
Comparison: Compared to its analogs, 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid is unique due to the presence of two iodine atoms, which can significantly influence its chemical reactivity and biological activity. The diiodo substitution pattern can enhance the compound’s potential as a radiopharmaceutical and its ability to interact with specific biological targets.
Propriétés
Formule moléculaire |
C6H7I2N3O2 |
|---|---|
Poids moléculaire |
406.95 g/mol |
Nom IUPAC |
2-amino-3-(4,5-diiodoimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H7I2N3O2/c7-4-5(8)11(2-10-4)1-3(9)6(12)13/h2-3H,1,9H2,(H,12,13) |
Clé InChI |
NAICLQUYOFHFBY-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1CC(C(=O)O)N)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)




![3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13079623.png)

![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)
